molecular formula C20H17FN2O5 B213652 N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No. B213652
M. Wt: 384.4 g/mol
InChI Key: UKAXUIXGBCMXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of furan carboxamides and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration, and suppress tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer growth and developing new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

For the study of this compound include investigating its potential use in combination with other anticancer drugs and optimizing its dosing and administration.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been achieved through several methods. One of the commonly used methods is the reaction of 2-fluoro-5-methylphenylamine with 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer.

properties

Product Name

N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

Molecular Formula

C20H17FN2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H17FN2O5/c1-12-3-6-15(21)16(9-12)22-20(24)19-8-5-14(28-19)11-27-18-7-4-13(2)10-17(18)23(25)26/h3-10H,11H2,1-2H3,(H,22,24)

InChI Key

UKAXUIXGBCMXOW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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